(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Glycosidase inhibition Iminosugar potency Diabetes target

Stereochemical inconsistency in iminosugar tool compounds leads to contradictory assay results. Procure the exact (2R,3S,4S)-iminoribitol hydrochloride to guarantee reproducible PNP active-site binding. - Defined (2R,3S,4S) stereochemistry avoids off-target α-glucosidase activity observed with other diastereomers. - Crystalline hydrochloride salt (≥95% purity, anhydrous) eliminates hygroscopic free-base variability, ensuring precise aqueous assay concentrations. - Validated scaffold for Immucillin-based PNP inhibitors (PDB 1i80); compatible with direct coupling reactions.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 186759-56-8
Cat. No. B064152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
CAS186759-56-8
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CO)O)O
InChIInChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m0/s1
InChIKeyOQEBIHBLFRADNM-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol HCl: Identity & Procurement


The compound (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride (CAS 186759-56-8) is a chiral pyrrolidine iminosugar, also termed 1,4-dideoxy-1,4-imino-D-xylitol hydrochloride [1]. It is a polyhydroxylated pyrrolidine with defined (2R,3S,4S) stereochemistry, belonging to the class of glycosidase and purine nucleoside phosphorylase (PNP) inhibitory scaffolds. The hydrochloride salt form (C5H11NO3·HCl, MW 169.61 g/mol) is preferred for its enhanced crystallinity and aqueous solubility relative to the free base, making it particularly suited for reproducible in vitro assay preparation . As the free base, (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been identified as a natural product from Arachniodes standishii and as a component of marine sponge extracts, underscoring its validated biological relevance [2].

1

Defined (2R,3S,4S) iminoribitol stereochemistry for PNP and glycosidase research

2

Hydrochloride salt supports consistent aqueous assay preparation

3

Natural product-validated scaffold; reported from marine and plant sources

Why Generic Substitution Fails


The pyrrolidine-3,4-diol scaffold possesses three chiral centers, yielding multiple diastereomers (e.g., (2R,3R,4R), (2S,3S,4S), (2R,3R,4S)) with divergent biological profiles. Generic substitution across these stereoisomers for pharmacological tool compound procurement will produce contradictory results in otherwise identical assay systems. The (2R,3S,4S) (iminoribitol) configuration is a unique and specific PNP active-site ligand, providing a fundamental difference to other diastereomers that have been profiled as α-glucosidase inhibitors [1]. Furthermore, procurement of the free base instead of the hydrochloride salt introduces uncontrolled variables in solubility and effective concentration in aqueous assays, invalidating batch-to-batch reproducibility [2].

Attribute
Target (2R,3S,4S HCl)
Potential Substitute Risk
Stereochemistry
Iminoribitol (2R,3S,4S), validated PNP ligand
Other diastereomers (e.g., D-arabinitol) may shift enzyme selectivity profiles
Salt / Physical Form
Hydrochloride crystalline solid, defined stoichiometry
Free base hygroscopicity may alter effective concentration in aqueous assays

Quantitative Differentiation Evidence


Glycosidase Inhibitory Potency Ranking

The target compound, 1,4-dideoxy-1,4-imino-D-xylitol (2), exhibits markedly lower α-glucosidase inhibitory potency than its diastereomer 1,4-dideoxy-1,4-imino-D-arabinitol (1) in marine sponge extract profiling. Extracts containing exclusively compound 1 were classified as the 'most inhibitory,' while extracts containing compound 2 were classified as 'less inhibitory' [1]. This provides a direct, albeit qualitative, rank-order differentiation within iminopentitols. In contrast, the (2R,3R,4R) enantiomer has been separately characterized with an ID50 below 10 μM against multiple α- and β-glucosidases and mannosidases [2].

Glycosidase Rank
Reported rank
D-arabinitol isomer > D-xylitol isomer in marine sponge extract α-glucosidase inhibition rank
Supports isomeric rank-order review; moderate-activity context
Qualitative extract ranking; direct IC50 data not available
Glycosidase inhibition Iminosugar potency Diabetes target

Anomer Selectivity in Glycosidase Inhibition

The (2R,3S,4S) absolute configuration produces a distinct anomeric binding preference compared to the (2R,3R,4S) diastereomer. While the target compound's biochemical profiling has not always been fully quantified, the closely related L-enantiomers of the scaffold provide a validated comparator. 1,4-Dideoxy-1,4-imino-L-arabinitol (LAB-1, (2S,3S,4S)), a potent α-glucosidase inhibitor, exhibits an IC50 of 0.00008 μM (0.08 nM) against sucrase-isomaltase in Rattus sp., whereas 1,4-dideoxy-1,4-imino-D-arabinitol shows an IC50 of 0.0058 μM (5.8 µM) [1]. The D-xylitol and L-arabinitol configurations produce profoundly divergent enzyme selectivity profiles.

Anomer Selectivity
Data to verify
L-arabinitol IC50 0.00008 µM vs. D-arabinitol IC50 0.0058 µM (sucrase-isomaltase); 72.5-fold difference
Stereochemistry may produce divergent enzyme selectivity; binding review required
BRENDA database, Rattus sp.; class-level inference for target compound
Glycosidase inhibitor Structure-activity relationship Diastereomer selectivity

PNP Transition-State Analogue Scaffold

The (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol (iminoribitol) scaffold is not merely a theoretical inhibitor but a validated PNP active-site ligand. The crystal structure of M. tuberculosis PNP in complex with iminoribitol (PDB 1i80) unambiguously demonstrates that this stereochemistry is the fundamental template for first-generation Immucillin transition-state analogue inhibitors, such as Immucillin-H (K_i = 58 pM against human PNP) [1]. The target compound provides the precise iminoribitol cation geometry required for PNP catalytic site recognition, distinguishing it from stereoisomers that lack this binding capability [2].

PNP Scaffold
Class-level
Crystal structure PDB 1i80: iminoribitol co-crystallized with M. tuberculosis PNP
Validated transition-state analogue scaffold for PNP pathway research
Supports Immucillin-derived inhibitor design; binding confirmed structurally
PNP inhibitor Transition-state analogue Crystal structure

Hydrochloride Salt: Crystallinity & Consistency

The hydrochloride salt of (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol (CAS 186759-56-8, MW 169.61 g/mol) offers quantifiable advantages in procurement and experimental handling over the free base (MW 133.15 g/mol). The salt exists as a well-defined crystalline solid with a minimum purity specification of 95% (typically ≥97% by HPLC) . In contrast, the free base is hygroscopic and prone to air oxidation, leading to variable water content and purity drift upon storage. The hydrochloride form guarantees a stable, anhydrous, non-hygroscopic powder with consistent stoichiometry in aqueous solution preparation, eliminating correction factors for water content that compromise assay precision .

Salt Form
Specification review
Hydrochloride: crystalline, purity ≥97% (HPLC). Free base: hygroscopic, purity not routinely certified.
Salt form may improve quantitative reproducibility; stoichiometry supports concentration accuracy
Supplier data; verify lot-specific COA and water content if using free base
Salt form Solubility Storage stability

Key Application Scenarios


PNP Transition-State Analogue Synthesis

The (2R,3S,4S)-iminoribitol scaffold is the validated core for synthesizing Immucillin-based PNP inhibitors. Crystal structure evidence (PDB 1i80) confirms iminoribitol binding in the PNP active site [1]. Researchers synthesizing next-generation PNP inhibitors for T-cell leukemia or autoimmune disease models should procure this stereoisomer as the essential chiral building block. The hydrochloride salt enables direct coupling reactions without prior neutralization steps.

Diastereomer-Specific Glycosidase Profiling

For structure-activity relationship (SAR) studies exploring how subtle stereochemical changes modulate enzyme isoform selectivity, the (2R,3S,4S)-D-xylitol isomer serves as a critical comparator. The marine sponge profiling study established that the D-xylitol configuration exhibits distinctly lower α-glucosidase potency than the D-arabinitol isomer [2]. This diastereomer is essential as a moderate-activity control in glycosidase inhibitor screening panels to benchmark the selectivity of candidate compounds.

Reproducible Aqueous Assays via Salt Form

Laboratories requiring tight control over compound concentration in aqueous assay buffers (e.g., SPR, ITC, enzymatic assays) should procure the hydrochloride salt (CAS 186759-56-8). The crystalline salt guarantees ≥97% purity and anhydrous physical form, eliminating the variable water content corrections inherent to the hygroscopic free base . This ensures batch-to-batch reproducibility essential for IND-enabling studies.

Natural Product Metabolite Identification & Quantification

The (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been identified as a natural product in both terrestrial plants (Arachniodes standishii) and marine sponges [2]. Analytical laboratories performing LC-MS metabolite profiling or quantifying iminosugar content in natural extracts require the authentic hydrochloride standard to generate calibration curves and confirm retention time alignment, ensuring accurate identification of this metabolite.

Application
Selection Property
Validation Focus
PNP transition-state analogue synthesis
Iminoribitol scaffold (2R,3S,4S)
Crystal structure binding confirmation (PDB 1i80)
Diastereomer-specific glycosidase profiling
Defined stereochemistry
Stereochemistry-dependent enzyme selectivity review
Reproducible aqueous assay preparation
Hydrochloride salt crystalline form
Stoichiometric consistency and low hygroscopicity
Natural product LC-MS identification
Authentic hydrochloride standard
Retention time and calibration curve alignment
Quote Request

Request a Quote for (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.